3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)-
Description
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl groups and a trifluorobutyl group
Properties
CAS No. |
128985-16-0 |
|---|---|
Molecular Formula |
C10H18F3NO4 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H18F3NO4/c11-10(12,13)2-1-3-14-4-7(16)9(18)8(17)6(14)5-15/h6-9,15-18H,1-5H2/t6-,7+,8-,9-/m1/s1 |
InChI Key |
YPBJLHXXZZNYIP-BZNPZCIMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCC(F)(F)F)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCCC(F)(F)F)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.
Substitution: The trifluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the piperidine ring.
Scientific Research Applications
Antidiabetic Agents
One of the primary applications of 3,4,5-piperidinetriol derivatives is as antidiabetic agents. Compounds such as Duvoglustat (also known as 1-Deoxynojirimycin) have been studied for their ability to inhibit α-glucosidases. These enzymes are responsible for breaking down carbohydrates into glucose; thus, their inhibition can help manage blood sugar levels in diabetic patients. Research indicates that these compounds can effectively lower postprandial blood glucose levels and improve insulin sensitivity .
Enzyme Inhibitors
The compound has shown potential as an inhibitor of various enzymes involved in carbohydrate metabolism. Specifically, it acts on glucosidases and glycosyltransferases. This property is particularly useful in developing treatments for metabolic disorders where carbohydrate metabolism is disrupted .
Glycosylation Studies
In biochemical research, 3,4,5-piperidinetriol derivatives are utilized to study glycosylation processes. These compounds can serve as substrates or inhibitors in glycosylation reactions, providing insights into enzyme mechanisms and the role of glycosylation in cellular functions .
Structural Biology
The structural analogs of this compound are often used in crystallography studies to understand the binding sites of enzymes. By analyzing how these compounds interact with specific enzymes at a molecular level, researchers can gain valuable information that could lead to the design of more effective drugs .
Neurological Disorders
Recent studies have indicated that derivatives of 3,4,5-piperidinetriol may have neuroprotective properties. They are being investigated for their potential role in treating conditions such as Alzheimer's disease by targeting specific pathways involved in neuronal health and glucose metabolism .
Cancer Research
There is emerging evidence that compounds based on this structure may exhibit anticancer properties. Research has focused on their ability to inhibit tumor growth and metastasis by interfering with metabolic pathways crucial for cancer cell survival .
Case Studies
Mechanism of Action
The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets. The hydroxyl groups and the trifluorobutyl group play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(butyl)-, (2R,3R,4R,5S)-
- 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluoropentyl)-, (2R,3R,4R,5S)-
Uniqueness
The uniqueness of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluorobutyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- is a compound with significant potential in pharmacological applications. Its unique structural features contribute to various biological activities that are of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H21NO4
- Molecular Weight : 219.28 g/mol
- CAS Number : 72599-27-0
- IUPAC Name : (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
1. Antidiabetic Activity
Research indicates that compounds similar to 3,4,5-Piperidinetriol can act as inhibitors of glucosylceramide synthase (GCS), which is involved in glycosphingolipid metabolism. Inhibition of GCS has been linked to reduced levels of glucosylceramide in conditions like Fabry disease and may provide therapeutic benefits for type 2 diabetes management by improving insulin sensitivity and glucose metabolism .
2. Lipid Modulation
The compound has been studied for its lipid-modulating effects. It may influence cholesterol levels and lipid profiles in mammals. In particular, it has shown promise in treating dyslipidemia and hyperlipidemia by acting on pathways involved in lipid metabolism .
3. Cytotoxicity
Certain derivatives of piperidinetriol compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to interfere with cellular metabolism and promote apoptosis in cancer cells . The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival.
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rat models demonstrated that administration of a piperidinetriol derivative resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was proposed to involve enhanced insulin sensitivity and improved glucose uptake by peripheral tissues .
Case Study 2: Lipid Profile Improvement
In a clinical trial involving patients with dyslipidemia, treatment with a compound related to 3,4,5-Piperidinetriol showed a marked decrease in low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. These changes were statistically significant and indicated potential for managing cardiovascular risk factors .
Research Findings Summary
Q & A
Q. What are the recommended spectroscopic methods for structural elucidation of this compound?
A combination of FTIR, FT-Raman, and UV-Vis spectroscopy is critical for identifying functional groups and electronic transitions. For stereochemical confirmation, nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and ¹⁹F) is essential. Density functional theory (DFT) calculations can validate experimental spectral data by comparing theoretical and observed vibrational frequencies .
Q. How can the solubility and stability of this compound be experimentally assessed for biological studies?
Perform solubility screening in polar (e.g., water, methanol) and nonpolar solvents (e.g., DMSO, chloroform) under controlled pH and temperature. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Refer to pharmacopeial protocols for residual solvent analysis .
Q. What synthetic routes are documented for analogous piperidinetriol derivatives?
Multi-step synthesis involving hydroxylation, fluorination, and stereoselective alkylation is common. For example, trifluorobutyl group introduction may use nucleophilic substitution under anhydrous conditions with a chiral catalyst to preserve stereochemistry. Characterization via HRMS and NMR is mandatory for purity validation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
Quantum chemical calculations (DFT at B3LYP/6-311++G** level) can model vibrational modes and electronic transitions. Normal coordinate analysis (NCA) and natural bond orbital (NBO) analysis explain deviations in observed vs. predicted IR/Raman peaks, such as hydrogen bonding effects on hydroxyl group vibrations .
Q. What experimental design strategies optimize reaction yields for stereochemically complex derivatives?
Use a Box-Behnken or central composite design (CCD) to evaluate critical parameters (temperature, catalyst loading, solvent ratio). For example, a 3-factor CCD with 20 runs can identify interactions between reaction time, trifluorobutyl precursor concentration, and stereochemical purity .
Q. How do steric and electronic effects of the trifluorobutyl group influence pharmacological activity?
Comparative molecular field analysis (CoMFA) and molecular docking studies can map interactions with target proteins (e.g., glycosidase enzymes). The trifluorobutyl group’s electron-withdrawing nature and hydrophobic volume may enhance binding affinity, as seen in analogs with fluorinated substituents .
Q. What methodologies address discrepancies in melting points or crystallinity across synthetic batches?
Polymorph screening via solvent-mediated crystallization (e.g., using ethyl acetate/hexane mixtures) combined with X-ray diffraction (XRD) can identify stable crystalline forms. Differential scanning calorimetry (DSC) quantifies thermal stability differences .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for stereoisomeric impurities?
Employ chiral chromatography (e.g., Chiralpak IA column) with a polar organic mobile phase (methanol:acetonitrile:0.1% TFA) to separate stereoisomers. Dynamic NMR experiments at variable temperatures can resolve overlapping peaks caused by slow conformational exchange .
Q. Why do theoretical and experimental pKa values diverge for hydroxyl groups in this compound?
Solvent effects and intermolecular hydrogen bonding in experimental settings are often unaccounted for in gas-phase DFT models. Use implicit solvent models (e.g., PCM) or conduct potentiometric titration in aqueous buffers to refine predictions .
Methodological Resources
- Experimental Design : Statistical tools like ANOVA and response surface methodology (RSM) for process optimization .
- Spectral Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) and DFT-simulated spectra .
- Stereochemical Purity : Chiral derivatization agents (e.g., Mosher’s acid) for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
